molecular formula C6H7NO B3420363 1-formylCyclopropaneacetonitrile CAS No. 185516-78-3

1-formylCyclopropaneacetonitrile

Cat. No. B3420363
CAS RN: 185516-78-3
M. Wt: 109.13 g/mol
InChI Key: WETCYLZJPYQRMI-UHFFFAOYSA-N
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Description

1-formylCyclopropaneacetonitrile (also known as FCAN) is an organic compound derived from cyclopropane. Its molecular formula is C₆H₇NO , and its molecular weight is approximately 109.13 g/mol . Acetonitrile, from which it is derived, is a colorless liquid commonly used as an organic solvent and an intermediate in organic synthesis .


Molecular Structure Analysis

The molecular structure of 1-formylCyclopropaneacetonitrile consists of a cyclopropane ring with a formyl group (CHO) attached. The formyl group is located at one of the carbon atoms in the cyclopropane ring. The overall structure is essential for understanding its reactivity and properties .


Chemical Reactions Analysis

1-formylCyclopropaneacetonitrile can participate in various chemical reactions due to its functional groups. Potential reactions include nucleophilic additions, condensations, and transformations involving the formyl group and the cyclopropane ring. Detailed mechanistic pathways would require further investigation .


Physical And Chemical Properties Analysis

  • Safety Precautions : Handle with care due to its flammability and toxicity

properties

IUPAC Name

2-(1-formylcyclopropyl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO/c7-4-3-6(5-8)1-2-6/h5H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WETCYLZJPYQRMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CC#N)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

109.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-formylCyclopropaneacetonitrile

CAS RN

185516-78-3
Record name 2-(1-formylcyclopropyl)acetonitrile
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-formylCyclopropaneacetonitrile
Reactant of Route 2
1-formylCyclopropaneacetonitrile
Reactant of Route 3
Reactant of Route 3
1-formylCyclopropaneacetonitrile
Reactant of Route 4
1-formylCyclopropaneacetonitrile
Reactant of Route 5
1-formylCyclopropaneacetonitrile
Reactant of Route 6
1-formylCyclopropaneacetonitrile

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